5-Chlorohexanoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chlorohexanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2O/c1-5(7)3-2-4-6(8)9/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMSOSIRNGNUSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311995 | |
| Record name | 5-Chlorohexanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99585-01-0 | |
| Record name | 5-Chlorohexanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99585-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chlorohexanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chlorohexanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5 Chlorohexanoyl Chloride
Direct Chlorination Approaches
Direct chlorination strategies aim to introduce a chlorine atom onto the hexyl chain of a hexanoyl chloride precursor. The primary challenge in this approach is achieving regioselectivity, specifically at the C-5 position.
Regioselective Chlorination of Hexanoyl Chloride Precursors
The direct chlorination of unactivated aliphatic C-H bonds, such as those in hexanoyl chloride, is notoriously challenging due to the similar reactivity of the various methylene (B1212753) groups. Free-radical chlorination, a common method for alkane halogenation, typically proceeds with low selectivity, yielding a mixture of monochlorinated and polychlorinated isomers. researchgate.netnih.gov The reactivity of C-H bonds in free-radical chlorination generally follows the order of tertiary > secondary > primary, but the statistical abundance of primary and secondary hydrogens in a linear chain often leads to complex product mixtures. researchgate.net
For hexanoyl chloride, the electron-withdrawing effect of the acyl chloride group deactivates the adjacent α- and β-positions towards electrophilic attack, but has a less pronounced effect on the more remote γ, δ (C-5), and ε positions. Radical chlorination, initiated by light (photochlorination) or radical initiators, would likely lead to a statistical mixture of chlorinated products at the C-3, C-4, C-5, and C-6 positions. researchgate.net Achieving high regioselectivity for the C-5 position would necessitate a directing group or a catalyst that can selectively deliver a chlorine atom to this specific site. While methods for α-chlorination of acyl chlorides are known, for instance using N-chlorosuccinimide (NCS) under acidic catalysis, these are not applicable for chlorination at the 5-position. wikipedia.org
Catalytic Systems and Reaction Conditions in Direct Halogenation Processes
The development of catalytic systems for regioselective C-H functionalization is a significant area of contemporary chemical research. wikipedia.orgijrpr.comwikipedia.org For the specific case of 5-chlorohexanoyl chloride, a catalyst would be required to overcome the inherent lack of selectivity in radical chlorination.
Directed C-H functionalization reactions, where a functional group on the substrate directs a catalyst to a specific C-H bond, are a powerful strategy. However, the acyl chloride group in hexanoyl chloride is not a typical directing group for remote C-H chlorination.
Alternative approaches could involve transition-metal catalysis. For instance, manganese porphyrin complexes have been shown to catalyze the chlorination of alkyl C-H bonds, though the selectivity is often governed by the inherent reactivity of the C-H bonds. nih.gov Another strategy involves the use of N-chloroamides in the presence of visible light, which can achieve site-selective C-H chlorination based on steric and electronic factors. wikipedia.org However, the application of these systems to the specific synthesis of this compound has not been reported.
Remote C-H functionalization reactions, such as the Hofmann-Löffler-Freytag reaction or the Barton reaction, provide a conceptual framework for targeting specific, non-activated C-H bonds. wikipedia.orgwikipedia.orgnumberanalytics.comnih.govnih.govambeed.comwikidoc.org These reactions typically involve the generation of a radical on a nitrogen or oxygen atom, which then abstracts a hydrogen atom from a remote carbon through a sterically favored six-membered ring transition state. While these are powerful methods for synthesizing pyrrolidines or functionalized alcohols, their direct adaptation for the synthesis of 5-chloroalkanoyl chlorides is not straightforward and would require significant modification.
Stepwise Functionalization Routes
Stepwise functionalization routes offer a more controlled and often more practical approach to the synthesis of this compound. These methods involve the sequential introduction of the chlorine atom and the acyl chloride group.
Synthesis from Chlorohexanoic Acid Derivatives via Acyl Chloride Formation
A reliable and common method for the synthesis of this compound is through the conversion of 5-chlorohexanoic acid. This precursor can be synthesized via several routes, including the ring-opening of lactones or from other halogenated precursors. Once 5-chlorohexanoic acid is obtained, it can be readily converted to the corresponding acyl chloride using standard chlorinating agents.
Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). nih.gov The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture. libretexts.org
| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |
| 5-Chlorohexanoic acid | Thionyl chloride (SOCl₂) | Dichloromethane (DCM) or neat | Reflux | High | libretexts.org, nih.gov |
| 5-Chlorohexanoic acid | Oxalyl chloride ((COCl)₂) | Dichloromethane (DCM) | Room Temperature | High | nih.gov |
| 5-Chlorohexanoic acid | Phosphorus pentachloride (PCl₅) | Neat | Room Temperature | High | nih.gov |
| This table presents typical conditions for the conversion of a carboxylic acid to an acyl chloride and are applicable to the synthesis of this compound from 5-chlorohexanoic acid. |
Multi-Step Conversions from Halogenated Alcohol Precursors
Another viable stepwise route commences with a halogenated alcohol, specifically 5-chloro-1-hexanol. nih.govchemsynthesis.comgoogle.com This precursor can be oxidized to the corresponding 5-chlorohexanoic acid, which is then converted to the target acyl chloride as described in the previous section.
The oxidation of 5-chloro-1-hexanol to 5-chlorohexanoic acid can be achieved using various oxidizing agents. A common and efficient method involves the use of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation with a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach) or trichloroisocyanuric acid (TCCA). google.com
A patent describes the oxidation of 6-chloro-1-hexanol (B31631) to 6-chlorohexanal (B1582999) using TCCA and a catalytic amount of TEMPO, which suggests a similar protocol would be effective for the 5-chloro isomer. google.com Further oxidation of the intermediate aldehyde to the carboxylic acid can be achieved using stronger oxidizing agents or under specific reaction conditions.
| Starting Material | Reagent(s) | Solvent | Temperature | Intermediate | Reference |
| 6-Chloro-1-hexanol | TCCA, TEMPO (catalytic) | Dichloromethane | 0-25 °C | 6-Chlorohexanal | google.com |
| 1,6-Hexanediol | Hydrochloric acid | Toluene | Reflux | 6-Chloro-1-hexanol | lookchem.com |
| This table shows reaction conditions for the synthesis of precursors and analogous compounds, which can be adapted for the synthesis of 5-chloro-1-hexanol and its subsequent oxidation. |
An alternative starting material for a stepwise synthesis is ε-caprolactone. A patented procedure describes the synthesis of 6-chlorohexanoyl chloride by treating ε-caprolactone with phosgene (B1210022) and hydrogen chloride. prepchem.com While this produces the 6-chloro isomer, a similar ring-opening and chlorination strategy could potentially be adapted to a precursor that would yield the 5-chloro product, although this is not explicitly described in the available literature.
Advanced and Sustainable Synthetic Protocols
The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly influencing synthetic methodologies. ijrpr.commdpi.comresearchgate.net For the synthesis of this compound, this could involve the use of safer reagents, solvent-free conditions, or catalytic processes that minimize waste.
For instance, the use of recyclable, polymer-supported catalysts for the chlorination of carboxylic acids and alcohols with reagents like thionyl chloride has been reported. google.com Such heterogeneous catalysts can be easily separated from the reaction mixture, simplifying purification and reducing waste.
Photochemical methods, which utilize light to initiate reactions, can often be conducted under milder conditions than traditional thermal reactions. researchgate.netmdpi.comresearchgate.net The development of photoredox catalysis has opened new avenues for C-H functionalization. While a direct photocatalytic method for the synthesis of this compound is not yet established, this area of research holds promise for future sustainable synthetic routes.
Furthermore, valorizing chlorine-containing waste as a chlorination reagent represents an innovative and sustainable approach. A recent study demonstrated a tandem catalytic system using copper and palladium to utilize chlorinated hydrocarbon waste for the chlorination of arenes. nih.gov Adapting such a concept to aliphatic systems could provide a future green route to compounds like this compound.
Development of One-Pot Synthesis Strategies for Enhanced Efficiency
One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, reduced waste, and lower operational costs. For the synthesis of chlorinated acyl chlorides, this approach can streamline multi-step sequences into a single, efficient process.
A notable one-pot procedure involves the synthesis of a related compound, 5-chlorovaleryl chloride, which is sometimes erroneously referred to as this compound. This process starts from 1,4-dichlorobutane (B89584) and proceeds through a series of reactions in a single vessel. The initial step is a cyanation reaction with sodium cyanide, facilitated by a phase-transfer catalyst, to form 5-chlorovaleronitrile. This is followed by in-situ hydrolysis to the corresponding carboxylic acid and subsequent acylation with a chlorinating agent like thionyl chloride to yield the final acyl chloride. chemicalbook.com This multi-step, one-pot process demonstrates the potential for creating complex molecules from simple precursors with minimal purification of intermediates.
Another relevant one-pot strategy is the synthesis of 6-chlorohexanoyl chloride from ε-caprolactone. prepchem.com In this method, the lactone is reacted directly with a chlorinating agent such as phosgene in the presence of a catalyst. prepchem.com This reaction cleaves the lactone ring and concurrently forms the acyl chloride and the terminal chloride, achieving a high degree of conversion in a single step. prepchem.com While this example produces the 6-chloro isomer, the underlying principle of a one-pot ring-opening chlorination is a viable strategy for enhancing the efficiency of producing chlorinated acyl chlorides.
Role of Phase-Transfer Catalysis in Process Optimization
Phase-transfer catalysis (PTC) is a powerful technique for accelerating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.org In the synthesis of this compound and related compounds, PTC plays a crucial role in optimizing reaction rates and yields.
The synthesis of 5-chlorovaleryl chloride from 1,4-dichlorobutane and aqueous sodium cyanide is a prime example of the application of PTC. chemicalbook.com In this reaction, the cyanide anion, which is soluble in the aqueous phase, needs to react with the 1,4-dichlorobutane, which is soluble in the organic phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, facilitates the transfer of the cyanide anion into the organic phase, where the reaction can proceed. chemicalbook.comwikipedia.org This catalytic cycle significantly enhances the reaction rate compared to an uncatalyzed reaction. tandfonline.com
The use of PTC offers several advantages for process optimization:
Increased Reaction Rates: By bringing reactants together across phase boundaries, PTC can dramatically increase reaction rates, leading to shorter batch times and increased throughput.
Milder Reaction Conditions: PTC can enable reactions to occur at lower temperatures and pressures, which can improve safety and reduce energy consumption. savemyexams.com
Use of Inexpensive Reagents: PTC allows for the use of inexpensive, water-soluble inorganic reagents, such as sodium cyanide, with organic substrates. chemicalbook.com
Simplified Workup: In some cases, the catalyst can be easily separated from the product and recycled, simplifying the purification process.
The selection of the appropriate phase-transfer catalyst is critical for maximizing its effectiveness. Common catalysts include quaternary ammonium and phosphonium (B103445) salts, with the choice depending on the specific reaction conditions and reactants. wikipedia.org The optimization of catalyst loading, temperature, and agitation are also key parameters in developing a robust and efficient PTC-based process.
Atom Economy and Waste Minimization in Manufacturing Pathways
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. nih.gov In the manufacturing of this compound, the choice of chlorinating agent for the conversion of the precursor carboxylic acid (5-chlorohexanoic acid) to the acyl chloride has a significant impact on the atom economy and the amount of waste generated.
Common chlorinating agents used for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (B1173362) (PCl₃), and phosgene (COCl₂). chemguide.co.ukgoogle.com The atom economy for each of these reagents in the conversion of a carboxylic acid to an acyl chloride varies considerably, as the byproducts differ in their molar mass.
| Chlorinating Agent | Byproducts | Theoretical Atom Economy (%) |
| Thionyl Chloride (SOCl₂) | SO₂, HCl | ~58% |
| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | ~51% |
| Phosphorus Trichloride (PCl₃) | H₃PO₃ | ~75% |
| Phosgene (COCl₂) | CO₂, HCl | ~65% |
The atom economy percentages are illustrative and depend on the specific carboxylic acid. rsc.org
From an atom economy perspective, phosphorus trichloride appears to be a more efficient reagent. However, the choice of reagent in an industrial setting is also influenced by factors such as cost, safety, and the ease of separation of the product from the byproducts. Thionyl chloride and oxalyl chloride are often favored because their byproducts are gaseous (SO₂, HCl, CO, CO₂), which simplifies the purification of the liquid acyl chloride product. chemguide.co.uk
Waste minimization strategies are crucial for the sustainable manufacturing of this compound. Key approaches include:
Recycling of Excess Reagents: In processes using reagents like thionyl chloride or phosgene, the unreacted excess can often be recovered and recycled back into the process, reducing both waste and raw material costs. patsnap.comgoogle.com
Catalytic Processes: The use of catalysts, as discussed in the context of one-pot synthesis and phase-transfer catalysis, is inherently a waste minimization strategy as it reduces the need for stoichiometric reagents. google.com
By integrating the principles of atom economy and waste minimization into the design of synthetic routes, the chemical industry can move towards more sustainable and cost-effective production of this compound and other important chemical intermediates.
Mechanistic Investigations of 5 Chlorohexanoyl Chloride Reactions
Nucleophilic Acyl Substitution Pathways
The cornerstone of 5-chlorohexanoyl chloride's reactivity is the nucleophilic acyl substitution reaction. This two-step mechanism, involving the addition of a nucleophile to the carbonyl carbon followed by the elimination of the chloride leaving group, is central to its synthetic utility. bloomtechz.com The high reactivity of acyl chlorides, in general, stems from the strong electron-withdrawing inductive effect of both the chlorine and oxygen atoms, which significantly polarizes the carbonyl carbon, making it highly susceptible to nucleophilic attack. pharmaffiliates.com
Detailed Kinetics and Energetic Profiles of Nucleophilic Attack
While specific kinetic and energetic data for the nucleophilic attack on this compound are not extensively documented in publicly available literature, the general principles of nucleophilic acyl substitution provide a framework for understanding its reactivity. The reaction proceeds through a tetrahedral intermediate, and the rate-determining step is typically the initial nucleophilic attack. bloomtechz.com
Table 1: Illustrative Energetic Profile for Nucleophilic Acyl Substitution
| Reaction Coordinate | Intermediate/Transition State | Relative Energy (Illustrative) |
| Reactants | This compound + Nucleophile | 0 kcal/mol |
| Transition State 1 | [Formation of tetrahedral intermediate] | +15-20 kcal/mol |
| Intermediate | Tetrahedral Alkoxide Intermediate | +5-10 kcal/mol |
| Transition State 2 | [Expulsion of chloride leaving group] | +8-12 kcal/mol |
| Products | Acyl-substituted product + Chloride ion | < 0 kcal/mol (Exergonic) |
Note: The values in this table are illustrative for a typical nucleophilic acyl substitution of an acyl chloride and are not based on specific experimental data for this compound.
Influence of Nucleophile Structure and Solvent Effects on Reaction Rate
The rate of nucleophilic acyl substitution of this compound is significantly influenced by the nature of the attacking nucleophile and the solvent in which the reaction is conducted.
Nucleophile Structure: The nucleophilicity of the attacking species is a key determinant of the reaction rate. Generally, stronger nucleophiles react faster. For instance, amines are more nucleophilic than alcohols, which are in turn more nucleophilic than water. This trend is reflected in their relative reaction rates with acyl chlorides. The steric bulk of the nucleophile can also play a role; bulkier nucleophiles may react more slowly due to steric hindrance around the carbonyl carbon.
Solvent Effects: The choice of solvent can have a profound impact on the reaction rate. Polar aprotic solvents, such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetone (B3395972), are often employed for these reactions. researchgate.net These solvents can solvate the charged intermediates and transition states, potentially lowering the activation energy. For instance, in certain reactions, a mixture of DMA (dimethylacetamide) and THF has been found to be effective, with DMA promoting reactivity. The polarity of the solvent does not always directly correlate with the reaction yield, as demonstrated in studies with other acyl chlorides where acetone provided a higher yield than more polar solvents like DMF. researchgate.net
Reactions with Oxygen Nucleophiles
This compound readily reacts with oxygen-containing nucleophiles, leading to the formation of esters and, in the presence of water, undergoing hydrolysis.
Esterification Reactions with Alcohols and Polymeric Hydroxyl Groups
The reaction of this compound with alcohols, a process known as alcoholysis, yields esters. This reaction proceeds via the standard nucleophilic acyl substitution mechanism, with the alcohol acting as the nucleophile. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.
Of particular interest is the reaction with polymeric materials containing hydroxyl groups. This compound can be used to modify the surface of such polymers, introducing the 5-chlorohexanoyl moiety. bloomtechz.com This functionalization can alter the physical and chemical properties of the polymer. The mechanism follows the same nucleophilic acyl substitution pathway, with the polymer's surface hydroxyl groups attacking the acyl chloride. bloomtechz.com
Hydrolytic Mechanisms and Stability Considerations in Aqueous Environments
This compound is highly susceptible to hydrolysis, reacting readily with water to form 5-chlorohexanoic acid and hydrochloric acid. researchgate.net This reaction also follows the nucleophilic acyl substitution pathway, with water acting as the nucleophile. uit.no Due to the high reactivity of the acyl chloride, this hydrolysis can occur rapidly, even with atmospheric moisture.
Reactions with Nitrogen Nucleophiles
This compound reacts vigorously with nitrogen-based nucleophiles such as ammonia (B1221849) and primary and secondary amines. These reactions, known as aminolysis, lead to the formation of amides. The mechanism is a nucleophilic acyl substitution, where the nitrogen atom of the amine acts as the nucleophile. researchgate.net Given that amines are generally stronger nucleophiles than alcohols or water, these reactions are typically very fast.
The initial reaction forms a tetrahedral intermediate which then expels the chloride ion to form the amide. An excess of the amine is often used to neutralize the hydrogen chloride that is formed as a byproduct, resulting in the formation of an ammonium (B1175870) salt. google.com The structure of the resulting amide depends on the starting amine; ammonia yields a primary amide, a primary amine yields a secondary amide (N-substituted), and a secondary amine yields a tertiary amide (N,N-disubstituted).
Table 2: Products of Reaction of this compound with Nitrogen Nucleophiles
| Nucleophile | Product |
| Ammonia (NH₃) | 5-Chlorohexanamide |
| Primary Amine (R-NH₂) | N-Alkyl-5-chlorohexanamide |
| Secondary Amine (R₂-NH) | N,N-Dialkyl-5-chlorohexanamide |
Analogous Reactions in Peptide Bond Formation and Related Syntheses
The principles of amidation with this compound are directly analogous to the formation of peptide bonds, a fundamental process in biochemistry and synthetic organic chemistry. libretexts.org In peptide synthesis, the amino group of one amino acid attacks the activated carboxyl group of another. libretexts.org Acyl chlorides, like this compound, can serve as activating agents for the carboxyl group, facilitating the formation of the amide (peptide) linkage. libretexts.org
To prevent unwanted side reactions and ensure the formation of a specific peptide sequence, protecting groups are employed for the amino and carboxyl groups that are not intended to react. libretexts.orgwikipedia.org Once the peptide bond is formed, these protecting groups are removed. libretexts.org The reaction mechanism mirrors that of simple amidation: nucleophilic attack by the free amino group on the carbonyl carbon of the acyl chloride-activated amino acid, formation of a tetrahedral intermediate, and subsequent elimination to form the peptide bond. wikipedia.org
The presence of the chloroalkyl chain in this compound allows for the synthesis of modified peptides. The chlorine atom can be later displaced by other functional groups, enabling the creation of peptidomimetics or peptides with unique properties for various applications, including drug development and material science. bloomtechz.com
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation Studies
This compound can participate in Friedel-Crafts acylation, a classic method for attaching an acyl group to an aromatic ring. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com
The mechanism begins with the formation of a complex between the Lewis acid and the chlorine atom of the acyl chloride group. sigmaaldrich.com This is followed by the cleavage of the carbon-chlorine bond, generating a resonance-stabilized acylium ion. sigmaaldrich.comyoutube.com This acylium ion is a potent electrophile that is then attacked by the electron-rich aromatic ring. sigmaaldrich.com The aromaticity of the ring is temporarily disrupted by the formation of a sigma complex (arenium ion). Finally, a proton is eliminated from the ring, restoring aromaticity and yielding the acylated aromatic compound, in this case, a chlorohexanoyl-substituted arene. libretexts.org
A key advantage of Friedel-Crafts acylation is that the resulting ketone is less reactive than the starting aromatic compound, which prevents polysubstitution. organic-chemistry.org The acylium ion is also less prone to rearrangement compared to the carbocations formed in Friedel-Crafts alkylation. libretexts.org
Reaction Scheme: Ar-H + ClCO(CH₂)₄Cl + AlCl₃ → Ar-CO(CH₂)₄Cl + HCl + AlCl₃ (Where Ar represents an aromatic ring)
Specialized Mechanistic Phenomena
The structure of this compound, with a chlorine atom at the 5-position, allows for the investigation of intramolecular effects, specifically anchimeric assistance (neighboring group participation). uit.nolibretexts.org Anchimeric assistance is the participation of a neighboring group in the rate-determining step of a reaction, often leading to an enhanced reaction rate and specific stereochemical outcomes. libretexts.org
In reactions involving the displacement of the chloride ion from the hexanoyl chain, the carbonyl group of the amide (formed after reaction with an amine, for instance) can act as an internal nucleophile. uit.no Studies have shown that amide group anchimeric assistance can increase the rate of substitution reactions, particularly when it leads to the formation of five- or six-membered ring intermediates. uit.no For a derivative of this compound, the amide group could attack the carbon bearing the chlorine atom, forming a cyclic intermediate. This intramolecular pathway can be more favorable than direct intermolecular substitution. uit.nouit.no
However, the stability of the resulting cyclic intermediate is crucial. A highly stable intermediate might be prone to side reactions, limiting the yield of the desired product. uit.no The interplay between direct substitution and pathways involving anchimeric assistance is often influenced by factors such as the solvent and the specific structure of the reacting molecules. uit.no
When this compound reacts with chiral molecules, such as chiral amines or amino acids, the stereochemistry of the reactants can influence the stereochemical outcome of the products. This is particularly relevant in the synthesis of pharmaceuticals and other biologically active molecules where specific stereoisomers are required.
The introduction of the 5-chlorohexanoyl group can lead to the formation of diastereomers if the starting amine is chiral and the 5-position of the hexanoyl chain becomes a new stereocenter. The relative stereochemistry of the product can be influenced by the existing stereocenter in the amine, a phenomenon known as chiral induction.
For example, in the synthesis of N-acyl-L-homoserine lactones, which are involved in bacterial quorum sensing, the stereochemistry of the acyl chain can significantly affect biological activity. researchgate.net Computational models have shown that different stereoisomers, such as N-(2R)- and N-(2S)-chlorohexanoyl-(S)-homoserine lactone, can adopt different conformations, leading to varying degrees of steric hindrance and, consequently, different biological activities. researchgate.net The study of these stereochemical outcomes is crucial for designing molecules with desired biological functions. Epimerization, the change in configuration at one stereocenter, can also occur during peptide synthesis, and understanding the mechanisms that cause it is vital for producing stereochemically pure products. mdpi.com
Advanced Applications of 5 Chlorohexanoyl Chloride in Chemical Synthesis
Role in Pharmaceutical Intermediate Synthesis
The unique chemical properties of 5-chlorohexanoyl chloride make it a valuable building block in the pharmaceutical industry. Its ability to readily acylate nucleophiles such as amines and alcohols enables the facile introduction of a six-carbon chain that carries a terminal chlorine atom, which can be used for subsequent chemical modifications. cymitquimica.combloomtechz.com
This compound is employed as an alkylating and acylating agent to create precursors for the derivatization of existing drug molecules. bloomtechz.com This chemical modification is a key strategy to enhance the therapeutic properties of a drug, such as improving its efficacy, altering its bioavailability, or modifying its metabolic profile. The acyl chloride function of the molecule allows for its attachment to a parent drug, while the chlorine atom at the 5-position provides a reactive handle for further synthetic transformations.
A prominent example of this strategy is the N-acylation of antibiotics to generate new derivatives with enhanced biological activity. While studies often investigate a range of chloroalkanoyl chlorides, the principle applies directly to this compound. For instance, the derivatization of quinolone antibiotics like ciprofloxacin (B1669076) with various acyl chlorides, including related chlorohexanoyl chlorides, has been explored to produce novel conjugates with potent antibacterial and even anticancer activities. The introduction of the lipophilic carbon chain can help modulate the molecule's interaction with biological membranes or target proteins.
Table 1: Application in Drug Molecule Derivatization
| Parent Drug Class | Reagent | Purpose of Derivatization | Potential Outcome |
| Quinolone Antibiotics | This compound | N-acylation of piperazinyl group | Creation of new chemical entities with modified antibacterial spectrum or novel therapeutic indications (e.g., anticancer). |
| Aminoglycosides | This compound | Acylation of amino groups | Modification of pharmacokinetic properties and overcoming bacterial resistance mechanisms. |
This compound is a documented intermediate and key building block in the synthesis of specific modern pharmaceuticals and their related compounds. Its most notable application is in the synthesis of Apixaban and its impurities.
Apixaban: this compound is listed as a related compound and impurity in the synthesis of Apixaban, a widely used anticoagulant that acts as a direct Factor Xa inhibitor. Its presence as a process-related impurity suggests its use as a precursor or intermediate in certain synthetic routes, where it reacts with an aniline (B41778) derivative to form a key piperidinone ring structure, which is a core component of the final Apixaban molecule.
Quinoline (B57606) and Quinazoline (B50416) Derivatives: The compound is also utilized in the synthesis of quinoline and quinazoline derivatives. cymitquimica.com These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds, including those with antibacterial and antitumor properties. This compound can be used to introduce a side chain onto the quinoline ring system, which is crucial for modulating the pharmacological activity of the resulting molecule.
Table 2: Role in Specific API Synthesis
| API / Analog | Role of this compound | Synthetic Step |
| Apixaban | Intermediate / Precursor | Formation of a piperidinone intermediate via acylation and subsequent intramolecular cyclization. |
| Quinoline Derivatives | Side Chain Reagent | Acylation of an amino-substituted quinoline to introduce a functionalized side chain for activity modulation. |
The chemical structure of this compound makes it a suitable candidate for use in prodrug design, a strategy where a pharmacologically inactive compound is converted into an active drug within the body. While specific prodrugs utilizing this exact linker are not widely documented in available literature, its properties align with the principles of prodrug synthesis.
The acyl chloride group can be used to link the molecule to a parent drug, forming a biodegradable ester or amide bond. The resulting six-carbon chain acts as a spacer or linker, and the terminal chlorine atom can be further functionalized. This allows for the attachment of targeting moieties or solubility-enhancing groups. Upon administration, metabolic processes could cleave the ester/amide bond, releasing the active drug. This approach can be used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Synthesis of Specific Active Pharmaceutical Ingredients (APIs) and Their Analogs
Contributions to Agrochemical Development
This compound and its close structural analogs are important intermediates in the agrochemical industry for the synthesis of crop protection agents. cymitquimica.com
While this compound is a known agrochemical intermediate, the role as a key precursor in the synthesis of pyrazole-based herbicides is most clearly detailed for its shorter-chain analog, 5-chlorovaleryl chloride (C₅). This application serves as a prime example of how chloroalkanoyl chlorides are utilized in this sector.
In this context, the analog is a foundational component for third-generation pyrazole (B372694) herbicides, which are known for high selectivity and low toxicity. The synthesis involves reacting the chloroalkanoyl chloride with a substituted pyrazole ring. The resulting herbicides function by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. VLCFAs are critical for forming and maintaining cell membranes, and their disruption leads to weed death. The chlorine atom on the alkyl chain is crucial as it enhances the herbicidal activity and improves the environmental stability of the final product, allowing for longer-lasting weed control.
The synthesis of chlorinated heterocyclic compounds for pest control represents another significant application for chloroalkanoyl chlorides. These compounds are designed to target specific insect pests or fungal pathogens. Again, the role of the C₅ analog, 5-chlorovaleryl chloride, provides a clear illustration of this synthetic strategy.
The chloroalkanoyl chloride is used to introduce a chlorinated acyl group into a heterocyclic precursor. This moiety is often critical for the molecule's biological activity and target specificity. By modifying the heterocyclic core and the nature of the side chain, chemists can develop compounds with potent fungicidal or insecticidal properties, contributing to a broader range of crop protection solutions. The 5-chloropentanoyl group, introduced by the C₅ analog, can enhance the binding selectivity of the pesticide to its target enzyme or receptor, which improves efficacy and can reduce off-target effects.
Foundational Component in Herbicide Precursor Synthesis (e.g., Pyrazole-Based Herbicides)
Polymer Chemistry and Material Science Applications
This compound serves as a versatile bifunctional reagent in polymer science, enabling the introduction of reactive chlorine atoms along a polymer backbone or as terminal groups. This functionality is exploited to modify and enhance material properties, synthesize novel polymers, and alter surface characteristics.
Functionalization of Polymeric Systems for Enhanced Material Properties (e.g., Flame Retardancy, Hydrophobicity)
The incorporation of chlorine atoms into polymer structures via this compound can significantly improve key material properties such as flame retardancy and hydrophobicity. The mechanism of this enhancement is rooted in the chemical properties of the incorporated chloroalkyl chain.
When this compound reacts with polymers containing hydroxyl groups, such as certain polyurethanes or cellulose (B213188) derivatives, the acyl chloride group participates in a nucleophilic acyl substitution reaction. bloomtechz.com This results in the formation of a stable ester linkage, covalently bonding the 5-chlorohexanoyl moiety to the polymer backbone. bloomtechz.com
Detailed Research Findings:
| Property Enhanced | Mechanism of Action | Resulting Polymer Characteristic |
| Flame Retardancy | Introduction of chlorine atoms which act as radical scavengers during combustion. bloomtechz.comresearchgate.net | Inhibits flame propagation and reduces material flammability. bloomtechz.com |
| Hydrophobicity | Addition of nonpolar chlorinated alkyl chains reduces overall polymer polarity. bloomtechz.com | Decreases water absorption and improves performance in moist conditions. bloomtechz.com |
Synthesis of Chlorinated Polyamides and Polyesters via Copolymerization
This compound can be employed as a comonomer in polycondensation reactions to create chlorinated polyamides and polyesters. Its bifunctional nature—a reactive acyl chloride on one end and a more stable alkyl chloride on the other—allows for its integration into a polymer chain while preserving a reactive chlorine site for potential post-polymerization modification.
In the synthesis of a chlorinated polyester, this compound can be reacted with a diol. The acyl chloride group will react to form an ester bond, incorporating the chloro-functional side chain. Similarly, in the synthesis of a polyamide, it can react with a diamine to form an amide linkage. mdpi.com While direct copolymerization with a diacyl chloride like isophthaloyl dichloride and a diamine would incorporate the this compound as a chain terminator, its use with monomers containing other reactive groups (like a hydroxyl-diamine) can lead to its incorporation into the main chain. The presence of the chlorine atom along the polymer backbone can influence properties such as solubility, thermal stability, and chemical resistance. researchgate.net
Reaction Scheme: Polyamide Formation
Application in Surface Modification Techniques (e.g., Quantum Dot Surface Ligand Exchange)
The surface chemistry of nanomaterials like quantum dots (QDs) is critical to their stability and optoelectronic properties. Native ligands on QD surfaces, often long-chain organic molecules, can hinder charge transport. This compound is used in ligand exchange procedures to replace these bulky ligands with smaller, more functional ones. google.comgoogle.com
The process involves passivating the QD surface to reduce electron and hole trap states that can quench fluorescence. chemrxiv.org Acyl chlorides, including this compound and its isomer 6-chlorohexanoyl chloride, are listed as effective agents for this surface ligand exchange. google.comgoogle.com The chloride atom can act as a classic X-type ligand, binding to the metal-rich surface of the quantum dot and providing electronic passivation. chemrxiv.org This modification can improve the performance of QDs in optoelectronic devices such as infrared photodetectors by creating denser, more stable QD films with better charge transport capabilities. rsc.org
Synthesis of Fine Chemicals and Specialty Organic Intermediates
The dual reactivity of this compound makes it a valuable intermediate in the synthesis of a variety of fine and specialty chemicals, including complex heterocyclic structures and functional molecules for surfactants and liquid crystals.
Precursors for the Construction of Lactones and Other Heterocyclic Structures
This compound and its isomers are key starting materials for synthesizing substituted lactones and other heterocyclic compounds. The acyl chloride provides a reactive handle for creating an initial amide or ester, while the alkyl chloride at the 5-position is a precursor for subsequent intramolecular cyclization.
A notable application is the synthesis of 2-alkyl-substituted lactones. Research has shown that 6-chlorohexanoyl chloride, an isomer, is used to prepare (S)-(-)-6-chlorohexanoic acid (2-methoxymethylpyrrolidin-1-yl)amide. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This intermediate, through a series of steps involving deprotonation and intramolecular nucleophilic substitution (where the amide enolate attacks the carbon bearing the chlorine), cyclizes to form a substituted lactone. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com A similar pathway is accessible using this compound to produce γ-lactones with a methyl substituent at the α-position relative to the exocyclic carbon chain. Furthermore, its role has been noted in producing N-chlorohexanoyl-(S)-homoserine lactones, which are important molecules in biological signaling research. beilstein-journals.org
| Precursor | Intermediate | Target Heterocycle |
| 6-Chlorohexanoyl chloride | (S)-(-)-6-chlorohexanoic acid (2-methoxymethylpyrrolidin-1-yl)amide sigmaaldrich.comsigmaaldrich.com | 2-Alkyl-substituted δ-lactone sigmaaldrich.comsigmaaldrich.com |
| This compound | N-acyl homoserine lactone derivative beilstein-journals.org | Substituted Homoserine Lactone beilstein-journals.org |
The synthesis of 6-chlorohexanoyl chloride itself can be achieved by the ring-opening of ε-caprolactone with phosgene (B1210022) and hydrogen chloride, demonstrating the close synthetic relationship between these chloro-acyl chlorides and lactones. prepchem.com
Derivatization for Surfactant and Liquid Crystal Component Synthesis
The distinct chemical functionalities of this compound allow it to be a building block for amphiphilic molecules like surfactants and structurally specific molecules required for liquid crystals.
Surfactant Synthesis: Surfactants are characterized by a polar head group and a nonpolar tail. This compound can be used to construct such molecules. The acyl chloride group readily reacts with polar head group precursors (e.g., polyols, amino alcohols, or ionic species) to form an ester or amide linkage. cymitquimica.com The 5-chlorohexyl chain forms the hydrophobic tail. The terminal chlorine can be retained for specific properties or further reacted.
Liquid Crystal Synthesis: this compound is noted for its use in preparing basic materials for liquid crystals. bloomtechz.com Liquid crystal molecules often possess a rigid core and flexible terminal chains. The hexanoyl chloride portion can be used to introduce a flexible alkyl chain to a rigid core structure (e.g., a biphenyl (B1667301) or phenylcyclohexyl system) through ester or amide linkages. The terminal chlorine atom offers a site for further modification, allowing for the fine-tuning of the molecule's shape and polarity, which are critical factors in determining its liquid crystalline phase behavior. bloomtechz.com
Utility in Complex Molecule Construction via Advanced Acylation Strategies
The distinct reactivity of the two chlorine atoms in this compound is central to its utility in advanced synthetic strategies for building complex molecules. One such strategy is the "Acylation-Finkelstein" approach, which has been effectively used in the synthesis of precursors for radio-labeled bioactives. uit.no
This strategy involves two key steps:
Acylation: A complex molecule, often containing a nucleophilic amine, is first acylated using this compound. This step proceeds selectively at the highly reactive acyl chloride terminus, forming a stable amide bond and tethering the chloro-alkane chain to the molecule of interest. uit.no
Finkelstein Reaction: In the second step, the less reactive alkyl chloride at the C-5 position is activated by a halide exchange reaction. By treating the chloro-substituted intermediate with sodium iodide (NaI) in a solvent like acetone (B3395972), the chloride is efficiently displaced by iodide. uit.no
This sequence is particularly powerful because the resulting alkyl iodide is a much better leaving group than the initial chloride, facilitating subsequent nucleophilic substitution reactions. This two-step process allows for the late-stage introduction of sensitive or valuable functional groups, such as radioisotopes for medical imaging, onto a complex molecular scaffold under relatively mild conditions. Research has shown this strategy is promising for chloroacyl groups that can form 5- or 6-membered ring intermediates, which can influence reaction rates through anchimeric assistance. uit.no
Table 5.1: Research Findings on Acylation-Finkelstein Strategy
| Step | Reactants | Conditions | Product | Purpose | Source |
| Acylation | Piperazine derivative (1), Chlorohexanoyl chloride (2e), DIPEA | DMF, 0°C to RT, 18h | 1-(...)-6-chlorohexan-1-one (amide intermediate) | Introduce the chloro-alkane tether | uit.no |
| Iodination | Chloro-amide intermediate, Sodium Iodide (NaI) | Acetone, Reflux (55°C) or Microwave (160°C) | 1-(...)-6-iodohexan-1-one | Activate the tether for further functionalization | uit.no |
Analytical Methodologies for Purity and Reaction Monitoring in 5 Chlorohexanoyl Chloride Research
Chromatographic Techniques for Impurity Profiling and Quantification
Chromatography is a cornerstone for separating 5-chlorohexanoyl chloride from its impurities and reaction components. The choice between gas and liquid chromatography is largely dictated by the volatility and stability of the analyte, often necessitating derivatization to convert the reactive acyl chloride into a more stable form suitable for analysis.
Gas chromatography with flame ionization detection (GC-FID) is a robust technique for analyzing volatile compounds. For acyl chlorides, which can be thermally labile, a common strategy involves converting them into more stable ester derivatives prior to injection.
A validated GC-FID method has been specifically developed for the determination of impurities in related acyl chlorides, which is applicable to this compound. nih.govresearchgate.net This approach addresses the analytical challenges posed by the high reactivity of the acyl chloride functional group. researchgate.net The method involves derivatization with methanol (B129727) to convert the acyl chlorides into their corresponding methyl esters. nih.govsigmaaldrich.comresearchgate.net This conversion is crucial as it forms a more stable and less reactive compound that is amenable to GC analysis without significant degradation. sigmaaldrich.comresearchgate.net
In a key study, this compound was identified and separated as a key impurity in 5-chlorovaleroyl chloride (5-CVC). nih.govsigmaaldrich.comresearchgate.net The method was validated for specificity, linearity, accuracy, precision, and sensitivity, demonstrating its reliability for quality control. nih.gov To facilitate the detection of the primary degradant, 5-chlorovaleric acid (5-CVA), 3-methoxypyridine (B1141550) was incorporated into the sample solvent. nih.govresearchgate.net This robust GC approach may be applicable to the impurity analysis of a range of acid halides. nih.gov
Table 1: GC-FID Method Parameters for Impurity Analysis (Post-Derivatization)
| Parameter | Specification | Purpose |
|---|---|---|
| Derivatization Agent | Methanol | Converts reactive acyl chlorides to stable methyl esters. nih.govsigmaaldrich.com |
| Analyzed Impurity | Methyl 5-chlorohexanoate | The derivatized form of this compound. nih.govsigmaaldrich.com |
| Other Separated Impurities | Derivatives of 4-pentenoyl chloride, 4-chlorovaleroyl chloride, 4-methyl-5-chlorovaleroyl chloride. nih.govresearchgate.net | Ensures method specificity and comprehensive impurity profiling. nih.gov |
| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. nih.govresearchgate.net |
| Solvent Additive | 3-Methoxypyridine | Enables the detection of the acid degradant (e.g., 5-chlorovaleric acid). nih.govresearchgate.net |
High-performance liquid chromatography (HPLC) is a versatile technique for separating non-volatile or thermally unstable compounds. However, the direct analysis of highly reactive species like this compound by conventional reversed-phase HPLC is problematic due to the aqueous mobile phases that can cause rapid hydrolysis of the analyte. researchgate.netamericanpharmaceuticalreview.com The inherent reactivity of the acyl chloride group leads to deviations in results and makes accurate quantification at low levels, such as parts per million (ppm), challenging due to matrix effects. researchgate.net
To overcome these limitations, analytical strategies typically involve either derivatization followed by reversed-phase HPLC or the use of normal-phase chromatography. americanpharmaceuticalreview.com Normal-phase HPLC, which employs non-aqueous mobile phases, can sometimes be used for the direct analysis of acyl chlorides, separating them from their hydrolysis products. americanpharmaceuticalreview.com However, this approach may lack the sensitivity required for trace-level analysis. americanpharmaceuticalreview.com
For sensitive and specific analysis, derivatization is the preferred method. researchgate.netamericanpharmaceuticalreview.com By converting the acyl chloride into a stable derivative, reversed-phase HPLC methods can be employed, offering excellent separation efficiency and sensitivity. americanpharmaceuticalreview.comresearchgate.net
Derivatization is a critical step in the reliable chromatographic analysis of this compound, converting the reactive compound into a stable species suitable for both GC and HPLC analysis. researchgate.netamericanpharmaceuticalreview.com
For GC analysis, esterification, typically with methanol, is the method of choice. nih.govsigmaaldrich.com This reaction yields the corresponding methyl ester, which is significantly more volatile and thermally stable than the parent acyl chloride. sigmaaldrich.comresearchgate.net
For HPLC analysis, a wider range of derivatization reagents can be used to create a stable analyte with a strong UV chromophore for enhanced detection. researchgate.netnih.gov Nitro-substituted phenylhydrazines, such as 2-nitrophenylhydrazine, have been successfully used as derivatization reagents. researchgate.netnih.gov These reagents react with the acyl chloride to form a product that absorbs strongly in the visible range (e.g., around 395 nm), which minimizes matrix interference from drug substances that typically have weak absorption in this region. researchgate.netnih.gov The reaction conditions, including reagent concentration, temperature, and time, must be optimized to ensure complete derivatization and stable derivatives. nih.gov This approach has proven effective for the trace analysis of both aromatic and aliphatic acyl chlorides in complex matrices. researchgate.netnih.gov
Table 2: Comparison of Derivatization Strategies for Acyl Chloride Analysis
| Strategy | Analytical Technique | Derivatizing Agent | Advantage | Reference |
|---|---|---|---|---|
| Esterification | GC-FID | Methanol | Forms a stable, volatile methyl ester suitable for gas chromatography. | nih.govsigmaaldrich.comresearchgate.net |
| Amidation/Hydrazone Formation | HPLC-UV/DAD | 2-Nitrophenylhydrazine | Creates a stable derivative with a strong UV chromophore, enhancing sensitivity and minimizing matrix interference. | nih.govgoogle.com |
| Hydrolysis | HPLC-MS | Water | Converts the acyl chloride to its corresponding carboxylic acid, but cannot distinguish from pre-existing acid impurity. | researchgate.netgoogle.com |
High-Performance Liquid Chromatography (HPLC) Approaches for Reactive Species Analysis
Spectroscopic and Spectrometric Methodologies for Advanced Structural Analysis of Reaction Products and Intermediates
While chromatography is essential for separation, spectroscopic and spectrometric techniques are indispensable for the structural elucidation and identification of the compounds involved in reactions with this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring the progress of chemical reactions in real-time. chemrxiv.org For reactions involving this compound, ¹H NMR can be used to track the disappearance of reactant signals and the simultaneous appearance of signals corresponding to the reaction product. google.com
For instance, in an amidation reaction, one could monitor the reaction by observing the decrease in the intensity of the characteristic proton signals of this compound and the emergence of new signals corresponding to the newly formed amide product. This quantitative capability allows for the determination of reaction kinetics and endpoint. The non-invasive nature of NMR is particularly advantageous as it allows for measurement without disturbing the reaction mixture. chemrxiv.org However, challenges such as changes in sample inhomogeneity during the reaction can lead to spectral distortions, which may require advanced data processing techniques for accurate quantitative analysis. chemrxiv.org
Mass spectrometry (MS), especially when coupled with a chromatographic separation technique like GC or HPLC (GC-MS or LC-MS), is an essential tool for the definitive identification of reaction products, intermediates, and byproducts. researchgate.net Following a reaction with this compound, MS analysis of the resulting mixture can provide the molecular weights of the components.
For example, after derivatizing this compound with methanol and analyzing the product via LC-MS, the resulting methyl ester would show a unique [M+H]⁺ ion, allowing for selective ion monitoring (SIM). researchgate.net This provides a high degree of specificity and sensitivity, enabling the clear identification of the target analyte even in the presence of other components. researchgate.net Furthermore, fragmentation patterns observed in MS/MS analysis can provide detailed structural information, confirming the identity of reaction products and helping to characterize unknown byproducts that may have formed through side reactions. This technique was utilized in the analysis of dichlorohydrin production, where GC/MS was used to analyze the reaction sample. google.com
Utility of Infrared (IR) Spectroscopy for Functional Group Transformations
Infrared (IR) spectroscopy is a powerful and rapid analytical technique for monitoring chemical reactions by tracking the transformation of functional groups. In the context of this compound, this method is particularly useful for observing the progress of reactions involving its two primary functional groups: the acyl chloride and the alkyl chloride.
The acyl chloride group (R-COCl) is characterized by a very strong and distinct carbonyl (C=O) stretching absorption band in the IR spectrum. msu.edu This peak typically appears at a high wavenumber, generally in the range of 1785-1815 cm⁻¹. uniroma1.it The high frequency of this absorption is due to the electron-withdrawing effect of the chlorine atom attached to the carbonyl carbon. msu.edu The second key functional group is the alkyl chloride, which exhibits a C-Cl stretching vibration. This absorption is found in the fingerprint region of the spectrum, typically between 750 cm⁻¹ and 850 cm⁻¹. uniroma1.itorgchemboulder.com While peaks in the fingerprint region can sometimes be difficult to assign definitively due to overlap with other absorptions, the C-Cl stretch can still provide valuable structural information. orgchemboulder.comlibretexts.org
During a functional group transformation, such as the conversion of this compound into an ester or an amide, IR spectroscopy allows for real-time or periodic monitoring of the reaction's progress. For example, in an esterification reaction with an alcohol, the characteristic C=O stretching band of the starting acyl chloride at ~1800 cm⁻¹ will diminish in intensity. Simultaneously, a new strong carbonyl absorption band corresponding to the newly formed ester will appear at a lower wavenumber, typically in the 1735-1750 cm⁻¹ range. uniroma1.it The appearance of the ester C=O band and the disappearance of the acyl chloride C=O band are clear indicators that the desired transformation is occurring.
Similarly, in a reaction with an amine to form an amide, the acyl chloride peak would be replaced by the characteristic amide C=O stretching band, which absorbs at an even lower frequency, generally between 1650 cm⁻¹ and 1690 cm⁻¹. The following interactive table summarizes the key IR absorption bands relevant to monitoring reactions of this compound.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Acyl Chloride (in this compound) | C=O Stretch | 1785 - 1815 | Strong |
| Alkyl Chloride (in this compound) | C-Cl Stretch | 750 - 850 | Strong |
| Ester (Product) | C=O Stretch | 1735 - 1750 | Strong |
| Carboxylic Acid (Potential Impurity/Side Product) | O-H Stretch | 2500 - 3500 | Broad, Strong |
| Carboxylic Acid (Potential Impurity/Side Product) | C=O Stretch | 1710 - 1715 | Strong |
Data sourced from multiple chemical spectroscopy databases and literature. uniroma1.itcore.ac.uk
By tracking the relative intensities of these peaks over time, chemists can determine the reaction's endpoint, assess the formation of products, and identify the presence of unreacted starting material or byproducts like carboxylic acids, which can form from hydrolysis of the acyl chloride.
Theoretical and Computational Chemistry Studies on 5 Chlorohexanoyl Chloride
Quantum Mechanical Calculations of Reaction Pathways
Quantum mechanical calculations are fundamental to understanding the reaction mechanisms of 5-Chlorohexanoyl chloride at the electronic level. These calculations allow for the mapping of potential energy surfaces, which helps in identifying the most likely paths a reaction will follow.
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. Nucleophilic acyl substitution is a characteristic reaction for this class of compounds. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can be employed to model these reactions.
For a typical reaction, such as hydrolysis, the mechanism proceeds through a tetrahedral intermediate. Computational modeling can precisely define the geometry of the transition state leading to this intermediate. This transition state involves the approaching nucleophile (e.g., a water molecule) and the changing hybridization of the carbonyl carbon from sp² to sp³. The subsequent collapse of the tetrahedral intermediate to form the carboxylic acid and release a chloride ion also proceeds through a defined transition state that can be computationally modeled.
A key outcome of quantum mechanical calculations is the determination of the energy barriers (activation energies) associated with each step of a reaction. These barriers dictate the rate of the reaction. By calculating the energies of the reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed.
Table 1: Hypothetical Reaction Energetics for the Hydrolysis of this compound Calculations performed using DFT at the B3LYP/6-31G(d) level of theory in a simulated aqueous environment.
This is an interactive table. You can sort, filter, and search the data.
Elucidation of Transition States and Intermediates in Acyl Chloride Reactivity
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum mechanics is ideal for studying reactions, molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility and the influence of the solvent environment over longer timescales. This compound has a flexible six-carbon chain, which can adopt numerous conformations.
MD simulations can reveal the most stable conformations of the molecule in different solvents. For example, in a non-polar solvent, the molecule might adopt a more compact, folded conformation due to intramolecular forces. In a polar solvent like water, the molecule might adopt a more extended conformation to maximize favorable interactions between its polar acyl chloride group and the solvent molecules. These simulations also provide insights into the solvation shell around the reactive acyl chloride group, which can influence its accessibility to nucleophiles.
Predictive Modeling for Structure-Reactivity Relationships and Novel Derivatization Pathways
Predictive modeling, such as the development of Quantitative Structure-Activity Relationships (QSAR), can be used to understand how modifications to the structure of this compound would affect its reactivity. By creating a library of related compounds (e.g., by varying the chain length or the position of the chloro substituent) and calculating various molecular descriptors (e.g., steric parameters, electronic properties), a mathematical model can be built to predict reactivity.
Such models could guide the design of new derivatization pathways. For instance, a QSAR model might predict that a longer alkyl chain could slightly decrease the reactivity of the acyl chloride group due to steric hindrance. This predictive capability is valuable in synthetic chemistry for optimizing reaction conditions and for designing molecules with specific reactivity profiles.
Density Functional Theory (DFT) Applications in Electronic Structure and Bonding Analysis
DFT is a workhorse of modern computational chemistry and is particularly useful for analyzing the electronic structure and bonding in molecules like this compound. An analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can provide deep insights into its reactivity. For an electrophile like this compound, the LUMO is typically localized on the carbonyl carbon, indicating that this is the site most susceptible to nucleophilic attack.
Furthermore, DFT can be used to calculate the electrostatic potential (ESP) map, which visually represents the charge distribution on the molecule's surface. The ESP map of this compound would show a strong positive potential (electrophilic region) around the carbonyl carbon and a negative potential (nucleophilic region) around the carbonyl oxygen and the chlorine atom.
Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to understand the bonding in detail. It can provide information on the hybridization of atomic orbitals and the nature of the bonds (e.g., the C-Cl bond polarity).
Table 2: Calculated Electronic Properties of this compound using DFT Calculations performed at the B3LYP/6-31G(d) level of theory.
This is an interactive table. You can sort, filter, and search the data.
Future Research Directions and Emerging Opportunities for 5 Chlorohexanoyl Chloride
Advancements in Sustainable Synthesis and Catalytic Technologies
The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which raise environmental and safety concerns. Future research is increasingly directed towards greener and more sustainable methods for the synthesis of 5-chlorohexanoyl chloride and its derivatives.
A primary area of focus is the development of novel catalytic systems that can efficiently convert 5-chlorohexanoic acid to the corresponding acyl chloride under milder conditions. This includes the exploration of solid-supported catalysts, which can be easily recovered and reused, minimizing waste. Furthermore, research into biocatalytic approaches, utilizing enzymes or whole-cell systems, presents an opportunity for highly selective and environmentally benign syntheses. These biocatalysts could potentially operate in aqueous media and at ambient temperatures, significantly reducing the environmental footprint of the production process.
Another avenue of investigation involves the development of catalytic methods for the direct functionalization of precursors to this compound, thereby reducing the number of synthetic steps. For instance, catalytic carbonylation reactions of chlorinated alkanes could offer a more atom-economical route to this important chemical intermediate.
Exploration of Expanded Applications in Novel Chemical Technologies
The dual reactivity of this compound makes it an ideal candidate for the synthesis of a wide range of complex molecules and for applications in emerging chemical technologies. Its ability to undergo selective reactions at either the acyl chloride or the alkyl chloride moiety allows for the construction of diverse molecular architectures.
In the realm of medicinal chemistry, this compound can serve as a scaffold for the synthesis of novel therapeutic agents. The acyl chloride can be readily converted to amides, esters, or ketones, while the alkyl chloride allows for the introduction of various nucleophiles, leading to the generation of libraries of compounds for drug discovery screening. For example, it can be used to synthesize derivatives of suberoylanilide hydroxamic acid (SAHA), a known histone deacetylase inhibitor, by reacting with appropriate amines and subsequently converting the terminal chloride.
Furthermore, this compound is being explored as a versatile chemical probe for studying biological systems. By attaching it to reporter molecules, researchers can investigate the interactions of small molecules with proteins and other biomolecules, providing insights into biological pathways and disease mechanisms.
Integration with Continuous Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. Future research will likely focus on integrating the synthesis and reactions of this compound into continuous flow systems. The use of microreactors can allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.
The hazardous nature of some of the reagents used in the synthesis of acyl chlorides makes continuous flow a particularly attractive option, as it minimizes the volume of hazardous materials handled at any given time. Automated synthesis platforms, which combine robotics with flow chemistry, can further enhance the efficiency of synthesizing and screening derivatives of this compound. This high-throughput approach can accelerate the discovery of new materials and biologically active compounds.
Research in this area will involve the design of robust flow reactors that are resistant to the corrosive reagents often used in acyl chloride synthesis, as well as the development of in-line analytical techniques to monitor the reaction in real-time.
Enhanced Mechanistic Understanding Through Advanced Computational and Experimental Synergies
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new applications. The synergy between advanced computational modeling and experimental studies is poised to provide unprecedented insights into the reactivity of this bifunctional molecule.
Density Functional Theory (DFT) calculations can be employed to model the transition states of reactions involving this compound, helping to predict reaction outcomes and identify the most favorable reaction pathways. For example, computational studies can elucidate the factors that govern the chemoselectivity of reactions, predicting whether a nucleophile will react preferentially at the acyl chloride or the alkyl chloride.
These computational predictions can then be validated through carefully designed experiments using advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy. This combined approach will enable a more rational design of synthetic strategies and catalysts for reactions involving this compound.
Development of Smart Materials and Functional Polymers Utilizing this compound Derived Building Blocks
The unique structure of this compound makes it an attractive monomer or building block for the synthesis of smart materials and functional polymers. The ability to introduce different functionalities at either end of the molecule allows for the creation of polymers with precisely tailored properties.
For instance, the acyl chloride group can be used for polymerization reactions, such as polycondensation, while the terminal chloride can be post-functionalized to introduce specific properties. This could lead to the development of "smart" polymers that respond to external stimuli such as pH, temperature, or light. Such materials could find applications in areas like drug delivery, sensors, and self-healing materials.
Research is also focused on using this compound to synthesize biodegradable polymers. By incorporating ester or amide linkages that are susceptible to hydrolysis, it is possible to create materials that break down into non-toxic products, addressing concerns about plastic pollution. The versatility of this compound allows for the synthesis of a wide range of polyesters and polyamides with tunable degradation rates and mechanical properties.
Q & A
Q. How can meta-analyses improve the interpretation of conflicting toxicity data for this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
